
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a complex organic compound that features a piperidine ring, an isoquinoline core, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated isoquinoline derivatives.
科学的研究の応用
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The piperidine ring and isoquinoline core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
- 4-((1-Methylpiperidin-4-yl)oxy)aniline
- 3-((1-Methylpiperidin-4-yl)oxy)propanenitrile
Uniqueness
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
89707-53-9 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC名 |
3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-23-13-11-18(12-14-23)24-20-15-17-9-5-6-10-19(17)21(22-20)16-7-3-2-4-8-16/h2-10,15,18H,11-14H2,1H3 |
InChIキー |
MOMIZEIFBIBIJT-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


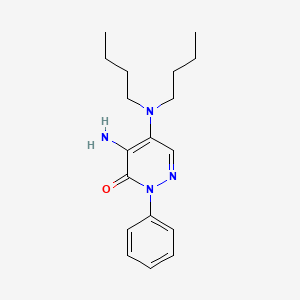

![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)

![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
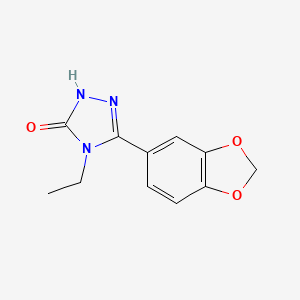

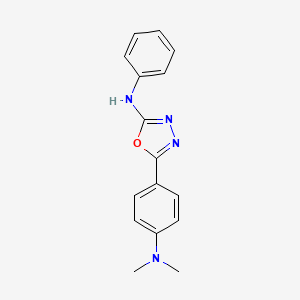
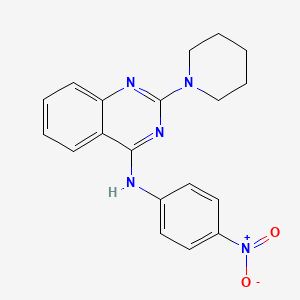
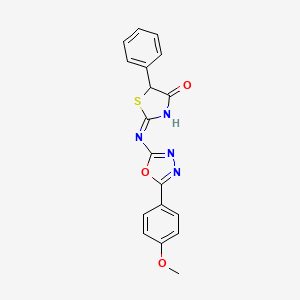
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
